N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]thiophene-2-carboxamide
Description
3-(2-Phenyl-1,3-benzoxazol-5-yl)-1-(thiophene-2-carbonyl)thiourea is a synthetic organic compound that belongs to the class of benzoxazole derivatives
Properties
Molecular Formula |
C19H13N3O2S2 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H13N3O2S2/c23-17(16-7-4-10-26-16)22-19(25)20-13-8-9-15-14(11-13)21-18(24-15)12-5-2-1-3-6-12/h1-11H,(H2,20,22,23,25) |
InChI Key |
SSYNTIAVOLYNKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-phenyl-1,3-benzoxazol-5-yl)-1-(thiophene-2-carbonyl)thiourea typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Introduction of Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Formation of Thiourea Moiety: The thiourea moiety can be formed by reacting an isothiocyanate with an amine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can occur at the carbonyl group.
Substitution: Substitution reactions can take place at various positions on the benzoxazole and thiophene rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science:
Biology
Antimicrobial Activity: Benzoxazole derivatives are known for their antimicrobial properties.
Enzyme Inhibition: Potential use as enzyme inhibitors in biochemical research.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Cancer Research: Investigation of its potential anticancer properties.
Industry
Dye and Pigment Production: Use in the synthesis of dyes and pigments.
Polymer Science: Incorporation into polymer matrices for enhanced properties.
Mechanism of Action
The mechanism of action of 3-(2-phenyl-1,3-benzoxazol-5-yl)-1-(thiophene-2-carbonyl)thiourea involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzyme activity through binding to the active site.
Receptors: Modulation of receptor activity by acting as an agonist or antagonist.
DNA/RNA: Intercalation into DNA or RNA, affecting transcription and translation processes.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds with similar benzoxazole cores.
Thiourea Derivatives: Compounds containing the thiourea moiety.
Thiophene Derivatives: Compounds with thiophene rings.
Uniqueness
3-(2-Phenyl-1,3-benzoxazol-5-yl)-1-(thiophene-2-carbonyl)thiourea is unique due to its specific combination of benzoxazole, thiophene, and thiourea moieties. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
